N-1-Ethoxyethyl Losartan Carboxylic Acid
Description
Structural Context of Angiotensin II Type 1 (AT1) Receptor Antagonists
Angiotensin II Type 1 (AT1) receptor antagonists, or sartans, are defined by a common pharmacophore responsible for their selective binding and inhibitory action. nih.gov Their molecular architecture is a feat of rational drug design, engineered to block the receptor site where the endogenous peptide hormone angiotensin II would normally bind. youtube.comwikipedia.org
Key structural features typically include:
A Biphenyl-Tetrazole Group: An acidic tetrazole ring attached to a biphenyl (B1667301) scaffold is a crucial component for many sartans. wikipedia.orgnih.gov This acidic moiety is believed to mimic the C-terminal carboxylate or the Tyr4 phenol (B47542) of angiotensin II, enabling strong interaction with the AT1 receptor. nih.gov
An Imidazole (B134444) Ring or Bioisostere: Losartan (B1675146) features a substituted imidazole ring. nih.gov This heterocyclic system serves as a scaffold for other essential substituents. In other sartans, this ring may be replaced by different heterocyclic or even acyclic structures. mdpi.com
An n-Butyl Chain: A lipophilic alkyl group, typically an n-butyl chain, is attached to the imidazole ring. This group is thought to interact with a hydrophobic pocket within the receptor, mimicking the side chain of the isoleucine residue in angiotensin II. nih.govresearchgate.net
A Strategic Substituent: The nature and position of other substituents on the imidazole ring can significantly influence the antagonist's activity and metabolic profile. researchgate.net In Losartan, this is a hydroxymethyl group at the C5 position. nih.gov
These elements combine to create a molecule with high affinity and selectivity for the AT1 receptor over the AT2 receptor, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II. wikipedia.orgnih.gov
| Pharmacophore Feature | Corresponding Group in Losartan | Putative Role in Receptor Binding |
|---|---|---|
| Acidic Moiety | Tetrazole Ring | Mimics key acidic residues of Angiotensin II (e.g., Asp1, Tyr4), crucial for receptor interaction. nih.gov |
| Lipophilic Alkyl Group | n-Butyl Chain | Interacts with a hydrophobic pocket in the AT1 receptor, mimicking the Ile5 side chain of Angiotensin II. nih.govresearchgate.net |
| Heterocyclic Core | Imidazole Ring | Acts as a scaffold, mimicking the His6 side chain of Angiotensin II. nih.gov |
| Biphenyl Linker | Biphenylmethyl Group | Provides the correct spatial orientation for the key functional groups to bind effectively within the receptor. researchgate.net |
Chemical Rationale for Losartan Scaffold Modification
The chemical framework of Losartan, while effective, serves as a template for further optimization. Researchers modify the Losartan scaffold for several key reasons, driven by the principles of medicinal chemistry and structure-activity relationship (SAR) studies. researchgate.netresearchgate.net The primary goals of these modifications are to enhance potency, improve pharmacokinetic properties, and explore the molecular interactions within the AT1 receptor binding site. wikipedia.orgnih.gov
One of the most significant modifications arises from understanding Losartan's metabolism. In humans, Losartan is metabolized in the liver into a more potent carboxylic acid derivative, EXP3174. nih.govmdpi.com This metabolic conversion inspired the synthesis of new sartans that structurally resemble this active metabolite from the outset. wikipedia.orgmdpi.com Further modifications have involved altering the substituents on the imidazole ring, replacing the imidazole with other heterocycles, or changing the alkyl chain to fine-tune the drug's affinity, selectivity, and duration of action. mdpi.comnih.gov These synthetic efforts have led to the development of a diverse class of ARBs, each with a unique pharmacological profile. wikipedia.org
Role of Losartan Carboxylic Acid in Losartan Chemistry
Losartan Carboxylic Acid, also known as EXP3174, is the principal active metabolite of Losartan. nih.govasianpubs.org It is formed in the liver through the oxidation of the 5-hydroxymethyl group on Losartan's imidazole ring to a carboxylic acid. nih.govcaymanchem.com This transformation is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2C9. caymanchem.comdrugbank.com
Overview of N-1-Ethoxyethyl Losartan Carboxylic Acid as a Derivative
This compound is a specific, synthetically created derivative of the Losartan family. clearsynth.com Its chemical structure is based on the potent metabolite, Losartan Carboxylic Acid. The defining modification is the addition of an ethoxyethyl group to the N-1 position of the tetrazole ring. clearsynth.com The systematic IUPAC name for this compound is 2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carboxylic acid. clearsynth.com
This compound is not a known metabolite or a therapeutic agent itself. Instead, its primary role is in the context of pharmaceutical analysis and manufacturing. It serves as a reference standard or an intermediate in the synthesis and quality control (QC) processes for Losartan. clearsynth.com The presence of the N-1-ethoxyethyl group makes it a distinct chemical entity that can be used to develop and validate analytical methods, ensuring the purity and identity of Losartan active pharmaceutical ingredients (APIs) and finished products.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from Losartan |
|---|---|---|---|
| Losartan | C₂₂H₂₃ClN₆O | 422.91 | Parent compound with a 5-hydroxymethyl group on the imidazole ring. nih.gov |
| Losartan Carboxylic Acid (EXP3174) | C₂₂H₂₁ClN₆O₂ | 436.9 | 5-hydroxymethyl group is oxidized to a 5-carboxylic acid group. nih.gov |
| This compound | C₂₆H₂₉ClN₆O₃ | 509.0 | Based on Losartan Carboxylic Acid, with an N-1-ethoxyethyl group on the tetrazole ring. pharmaffiliates.com |
Research Objectives and Scope of Investigation
The investigation into compounds like this compound is driven by objectives rooted in pharmaceutical chemistry and regulatory science. The scope of research involving this specific derivative is not focused on discovering new therapeutic effects but rather on supporting the lifecycle of the established drug, Losartan.
Key research objectives include:
Analytical Method Development: Creating precise and reliable analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify Losartan and its related substances. clearsynth.com
Impurity Profiling: Using the derivative as a reference marker to identify and control potential impurities that may arise during the synthesis or degradation of Losartan.
Synthetic Pathway Elucidation: Studying the formation of such derivatives helps to understand potential side reactions in the manufacturing process of Losartan and its intermediates.
Reference Standard Qualification: Characterizing and establishing this compound as a certified reference material for use in quality control laboratories, which is essential for Abbreviated New Drug Applications (ANDA) submissions. clearsynth.com
In essence, the study of this compound is a crucial component of ensuring the quality, safety, and consistency of Losartan products available to patients.
Table of Mentioned Compounds
| Common Name / Code | Systematic or Chemical Name |
|---|---|
| Losartan | 2-Butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-methanol nih.gov |
| Losartan Carboxylic Acid | 2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid caymanchem.com |
| This compound | 2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carboxylic acid clearsynth.com |
| Angiotensin II | (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid |
| Irbesartan | 2-butyl-3-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one mdpi.com |
| Valsartan | (2S)-3-methyl-2-(N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid mdpi.com |
| Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylate mdpi.com |
| Candesartan | 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid wikipedia.org |
| Telmisartan | 2-(4-{[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl}phenyl)benzoic acid wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN6O3/c1-4-6-11-22-28-24(27)23(26(34)35)32(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-29-31-33(30-25)17(3)36-5-2/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIUQEOBZRJBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C)OCC)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747742 | |
| Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165276-41-5 | |
| Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of N-1-Ethoxyethyl Losartan (B1675146) Carboxylic Acid
A retrosynthetic analysis of N-1-Ethoxyethyl Losartan Carboxylic Acid provides a logical framework for its synthesis. The target molecule is a derivative of Losartan Carboxylic Acid (also known as EXP-3174), distinguished by the presence of an N-1-ethoxyethyl group on the tetrazole ring. clearsynth.com This ethoxyethyl group is an acetal-type moiety, often employed as a protecting group for N-H functionalities in heterocyclic chemistry. acs.orgcapes.gov.br
The primary retrosynthetic disconnection involves the removal of this N-1-ethoxyethyl group, leading back to the immediate precursor, Losartan Carboxylic Acid (EXP-3174). clearsynth.comnih.gov Losartan Carboxylic Acid is the primary active metabolite of Losartan, formed by the oxidation of the 5-hydroxymethyl group on the imidazole (B134444) ring. asianpubs.orggoogle.com Therefore, the next disconnection is the reduction of the carboxylic acid to a hydroxymethyl group, yielding Losartan.
Losartan itself is a complex molecule assembled from two principal fragments: a substituted imidazole ring and a biphenyl-tetrazole moiety. units.itnewdrugapprovals.org The bond connecting these two fragments is typically formed via an N-alkylation of the imidazole ring with a brominated biphenyl-tetrazole tail. newdrugapprovals.orgnewdrugapprovals.org This leads to two key intermediates:
An imidazole precursor, such as 2-butyl-4-chloro-5-hydroxymethylimidazole or 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI). researchgate.netasianpubs.org
A biphenyl-tetrazole precursor, like N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole. asianpubs.org
The biphenyl (B1667301) linkage is a classic target for disconnection via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. units.itmdpi.com This breaks the biphenyl into two simpler aromatic precursors, for example, a substituted phenylboronic acid and a brominated benzonitrile. units.itmdpi.com
Finally, the tetrazole ring itself can be disconnected. Tetrazoles are synthetic heterocycles, wikipedia.org often formed from the corresponding nitrile via a [2+3] cycloaddition reaction with an azide (B81097) source. researchgate.netmdpi.com This leads back to a key starting material, a cyanobiphenyl derivative such as 4'-methyl-2-cyanobiphenyl (OTBN). researchgate.net The imidazole ring can be further broken down into acyclic starting materials like valeronitrile (B87234). newdrugapprovals.orgdrugfuture.com
Synthesis of Key Precursors and Intermediates
The synthesis of this compound relies on the efficient construction of several key precursors that form its complex architecture.
Imidazole Ring Synthesis and Derivatization
The substituted imidazole core is a critical component of the final molecule. Various synthetic routes have been developed to produce the necessary 2-butyl-4-chloro-imidazole derivatives.
One common approach starts with valeronitrile, which already contains the required n-butyl group. The nitrile is converted to its imidate ester, which then reacts with dihydroxyacetone and ammonia (B1221849) to form the 2-butyl-5-hydroxymethyl-1H-imidazole. newdrugapprovals.org Subsequent chlorination, often with N-chlorosuccinimide (NCS), yields the 4-chloroimidazole derivative. newdrugapprovals.orgdrugfuture.com To avoid side reactions like dichlorination, a protection-deprotection sequence involving a silyl (B83357) protecting group can be employed for a cleaner reaction. newdrugapprovals.org
Another documented pathway begins with glycine (B1666218) methyl ester, which is treated with methyl pentanimidate to form 2-butyl-4,5-dihydro-1H-imidazol-5-one. drugfuture.com This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2-butyl-5-chloro-1H-imidazole. Further reaction with POCl3 and dimethylformamide (DMF) in a Vilsmeier-type reaction, followed by hydrolysis, produces the key intermediate 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCFI). drugfuture.com
| Starting Material(s) | Key Reagents | Intermediate(s) | Reference(s) |
| Valeronitrile, Dihydroxyacetone | Ammonia, N-Chlorosuccinimide (NCS) | 2-butyl-5-hydroxymethyl-1H-imidazole | newdrugapprovals.org |
| Glycine methyl ester, Methyl pentanimidate | NaOH, POCl3, DMF | 2-butyl-5-chloro-1H-imidazole, BCFI | drugfuture.com |
Tetrazole Ring Formation and N-Substitution Strategies
In the synthesis of Losartan and its derivatives, this typically involves the conversion of a cyanobiphenyl intermediate, such as 4'-(bromomethyl)-2-cyanobiphenyl, into the corresponding tetrazole. mdpi.com Early syntheses frequently used hazardous and toxic organotin reagents like trimethyltin (B158744) azide or tri-n-octyltin azide. newdrugapprovals.orgmdpi.com While effective, these methods pose significant disposal and safety challenges.
More modern and safer alternatives have been developed, utilizing reagents like sodium azide in the presence of a Lewis acid catalyst such as zinc triflate or zinc bromide. researchgate.netmdpi.com To control the regioselectivity of the subsequent alkylation step and to improve solubility and handling, the tetrazole nitrogen is commonly protected. The bulky triphenylmethyl (trityl) group is the most frequently used protecting group. units.itnewdrugapprovals.orggoogle.com It is introduced by reacting the tetrazole with trityl chloride. newdrugapprovals.org This trityl-protected tetrazole is a key intermediate that is carried through several steps before being removed in the final stages of the synthesis. newdrugapprovals.orgnewdrugapprovals.org
| Nitrile Precursor | Azide Reagent | Catalyst/Conditions | Key Feature | Reference(s) |
| 1-[(2′-cyanobiphenyl-4-yl)methyl]...imidazole | Trimethyltin azide | Toluene, reflux | Use of hazardous organotin reagent | newdrugapprovals.org |
| 2-(4-bromomethylphenyl)benzonitrile | NaN₃ | ZnBr₂, Water/2-propanol, reflux | Safer, tin-free alternative | mdpi.com |
| 5-phenyltetrazole | - | Trityl chloride, base | N-H protection for subsequent steps | units.itnewdrugapprovals.org |
Biphenyl Linkage Construction
The biphenyl scaffold is the backbone of the molecule, connecting the imidazole and tetrazole moieties. researchgate.netnih.gov The most efficient and widely used method for constructing this C-C bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. units.itmdpi.com
A highly convergent approach involves coupling a boronic acid intermediate with an aryl halide. units.it For instance, a directed ortho-metalation of trityl-protected 5-phenyltetrazole using n-butyllithium, followed by quenching with triisopropyl borate, generates the required phenylboronic acid derivative. units.it This is then coupled with a brominated partner, such as 4-bromobenzylbromide, which will later be used to alkylate the imidazole ring. newdrugapprovals.org
Alternatively, the coupling can be performed between 2-bromobenzonitrile (B47965) and 4-methylphenylboronic acid to produce 4'-methyl-2-cyanobiphenyl (OTBN), a key intermediate. researchgate.netmdpi.com This is then brominated at the methyl group using N-bromosuccinimide (NBS) to create the electrophilic site for attachment to the imidazole ring. mdpi.comresearchgate.net Nickel-catalyzed couplings of Grignard reagents, such as (4-methylphenyl)magnesium bromide with 2-bromobenzonitrile, have also been reported. units.it
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Key Intermediate | Reference(s) |
| 2-trityl-5-(2-boronicacidphenyl)tetrazole | 4-bromobenzyl derivative | Palladium(0) complex | Trityl Losartan precursor | units.it |
| 2-bromobenzonitrile | 4-methylphenylboronic acid | Palladium Nanoparticles | 4'-methyl-2-cyanobiphenyl (OTBN) | mdpi.com |
| 2-bromobenzonitrile | (4-methylphenyl)magnesium bromide | Nickel catalyst | 4'-methyl-2-cyanobiphenyl (OTBN) | units.it |
Introduction of the n-Butyl Side Chain
The n-butyl side chain at the C2 position of the imidazole ring is a defining feature of Losartan and its derivatives. This alkyl group is not typically added to a pre-formed imidazole ring. Instead, it is incorporated from the outset of the synthesis by using a starting material that already contains the four-carbon chain.
As described in the synthesis of the imidazole ring (Section 2.2.1), a common and efficient strategy is to begin with valeronitrile (pentanenitrile). newdrugapprovals.orgdrugfuture.com The butyronitrile (B89842) portion of this molecule (CH₃CH₂CH₂CH₂-) directly becomes the n-butyl side chain of the final imidazole heterocycle. This approach ensures the correct placement of the substituent without the need for potentially problematic C-C bond formation on the heterocyclic ring itself.
Strategies for N-1-Ethoxyethyl Moiety Introduction
The N-1-Ethoxyethyl group, which distinguishes the title compound, is an acid-labile protecting group. acs.orgcapes.gov.br Its introduction would logically be one of the final steps in the synthesis, performed on the fully assembled Losartan Carboxylic Acid molecule.
The formation of this N-alkoxyalkyl group is typically achieved by reacting the N-H of a heterocycle—in this case, the tetrazole ring of Losartan Carboxylic Acid—with an appropriate electrophile. The most direct method for introducing the 1-ethoxyethyl group is through the acid-catalyzed addition of the tetrazole N-H across the double bond of ethyl vinyl ether.
This reaction would involve treating Losartan Carboxylic Acid (EXP-3174) with ethyl vinyl ether in an inert solvent, using a catalytic amount of a strong acid. The protonated ethyl vinyl ether generates a stabilized carbocation that is readily attacked by the nucleophilic nitrogen of the tetrazole ring, forming the desired N-1-Ethoxyethyl derivative. acs.org Given that this compound is identified as a potential impurity or specialized intermediate, clearsynth.com this transformation represents a plausible synthetic route for its preparation for use as an analytical standard.
Direct Alkylation/Ethoxylation Approaches
Direct alkylation of the tetrazole ring of Losartan Carboxylic Acid (also known as EXP-3174) caymanchem.comdrugbank.com presents a plausible route to introduce the 1-ethoxyethyl group. This approach would involve the reaction of Losartan Carboxylic Acid with a suitable electrophile, such as 1-chloroethyl ethyl ether, in the presence of a base. The nitrogen atoms of the tetrazole ring are nucleophilic and can be alkylated under appropriate conditions. The choice of base and solvent is critical to control the regioselectivity of the alkylation and to minimize side reactions.
Alternatively, a direct O-alkylation of the hydroxymethyl group of losartan, followed by oxidation, could be considered. For instance, a direct nucleophilic substitution of losartan with 2-fluoroethyl tosylate has been reported for the synthesis of a related derivative. nih.gov A similar strategy could theoretically be applied using a 1-ethoxyethylating agent, although this would necessitate subsequent oxidation of the hydroxymethyl group to the carboxylic acid.
Sequential Functional Group Transformations
A more common and controlled approach involves a series of sequential functional group transformations. This methodology often starts with a protected form of the losartan molecule to ensure specific reactions occur at the desired positions. A likely precursor for the synthesis of this compound is N-1-Ethoxyethyl Losartan Carboxaldehyde. clearsynth.com This suggests a synthetic sequence where the tetrazole nitrogen of a losartan precursor is first protected with the 1-ethoxyethyl group, followed by the transformation of another functional group into the carboxylic acid.
Carboxylic Acid Group Formation and Modification
The formation of the carboxylic acid moiety is a critical step in the synthesis of this compound. This transformation is typically achieved either through the oxidation of a precursor, such as an aldehyde or an alcohol, or through the hydrolysis of an ester.
Oxidation Pathways to Carboxylic Acid
The oxidation of an aldehyde precursor, specifically N-1-Ethoxyethyl Losartan Carboxaldehyde, is a direct and efficient method for the formation of the carboxylic acid. Several oxidizing agents can be employed for this transformation. A study on the synthesis of the parent Losartan Carboxylic Acid (EXP-3174) from its corresponding aldehyde (EXP-3179) provides valuable insights into effective oxidation methods. asianpubs.orgasianpubs.org These methods are directly applicable to the N-1-ethoxyethyl derivative.
| Oxidizing Reagent | Solvent | Reaction Time (h) | Yield (%) |
| AgNO₃/NaOH | Water | 1.0 | 51 |
| H₂O₂/KOH | Methanol (B129727) | 0.5 | 71 |
| Oxone | DMF | 5.0 | 65 |
| Pd/C, NaBH₄, KOH | Water | 10.0 | - |
This data is based on the synthesis of Losartan Carboxylic Acid from Losartan Aldehyde and is presented here as a model for the synthesis of this compound. asianpubs.org
Ester Hydrolysis Methods
An alternative route to the carboxylic acid is through the hydrolysis of a corresponding ester. This method involves the preparation of an ester derivative of N-1-Ethoxyethyl Losartan, which is then cleaved to yield the final carboxylic acid. Ester hydrolysis can be performed under either acidic or basic conditions. libretexts.org
Basic hydrolysis, also known as saponification, is a common method. masterorganicchemistry.com It typically involves treating the ester with a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. masterorganicchemistry.com This reaction is generally irreversible and proceeds to completion, forming the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. masterorganicchemistry.com The choice of base and reaction conditions can be tailored to the specific ester substrate. nih.gov
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium-controlled process. libretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.org
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is paramount to maximize the yield and purity of this compound while minimizing reaction times and the formation of byproducts.
Solvent Effects
The choice of solvent can significantly influence the outcome of the synthetic transformations involved in the preparation of this compound. The solvent can affect the solubility of reactants, the rate of reaction, and even the reaction pathway.
In the oxidation of the aldehyde precursor, different solvents have been shown to be effective. For the hydrogen peroxide-based oxidation, methanol was used, while the oxone-based oxidation was performed in DMF. asianpubs.orgasianpubs.org Water was used as the solvent for the silver nitrate (B79036) and the palladium-catalyzed oxidation methods. asianpubs.orgasianpubs.org The selection of the optimal solvent depends on the specific oxidizing agent being used and the need to ensure all reactants are sufficiently soluble to allow the reaction to proceed efficiently.
For alkylation reactions, such as the introduction of the 1-ethoxyethyl group, polar aprotic solvents like DMF or acetonitrile (B52724) are often employed. These solvents can solvate the cations, leaving the anionic nucleophile more reactive, thus promoting the desired alkylation. The optimization of solvent systems is a key aspect of process development for the large-scale synthesis of this compound. researchgate.net
Catalyst Selection and Loading
The synthesis of the biphenyl core of losartan derivatives is a critical step, typically achieved through a Suzuki-Miyaura cross-coupling reaction. The selection of an appropriate catalyst is paramount for high yield and purity.
Palladium Catalysts: Palladium-based catalysts are the standard for Suzuki-Miyaura coupling. Bio-derived palladium nanoparticles (PdNPs) have been effectively used for coupling 2-bromobenzonitrile and 4-methylphenylboronic acid, a key step in forming the biphenyl backbone. acs.org Studies have shown that these PdNP catalysts demonstrate high stability, recyclability, and strong catalytic activity even at low loadings. acs.org
Zinc Catalysts: For the subsequent formation of the tetrazole ring from a nitrile, various catalysts are employed to circumvent the use of hazardous organotin reagents. Catalysts such as zinc bromide (ZnBr₂) and zinc triflate have been investigated for the cycloaddition of azides to nitriles. acs.org
Copper Catalysts: In the synthesis of specific losartan derivatives, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are utilized to introduce functionalities. mdpi.com This is typically achieved by forming the copper(I) catalyst in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. mdpi.com
Catalyst loading is a crucial parameter to balance reaction efficiency with cost and sustainability. For the Suzuki-Miyaura coupling, PdNP loadings have been optimized and show good conversion rates at concentrations as low as 0.3 mol%. acs.org
Table 1: Catalyst Systems in the Synthesis of Losartan Precursors
| Reaction Step | Catalyst | Typical Loading | Reference |
| Suzuki-Miyaura Coupling | Palladium Nanoparticles (PdNPs) | 0.3 - 1.0 mol% | acs.org |
| Tetrazole Formation | Zinc Bromide (ZnBr₂) | Not specified | acs.org |
| Derivative Synthesis (CuAAC) | Copper(I) (from CuSO₄) | Not specified | mdpi.com |
Temperature and Pressure Optimization
Temperature is a critical factor that influences reaction rates and selectivity in the multi-step synthesis of losartan derivatives. Most synthetic procedures are conducted at atmospheric pressure, with temperature being the primary variable optimized for each transformation.
Biphenyl Formation: The Suzuki-Miyaura coupling is generally performed under mild conditions, with temperatures around 35 °C. acs.org
Side-Chain Functionalization: Subsequent steps, such as benzylic bromination, may require higher temperatures, for instance, 70 °C under LED light. acs.org
Imidazole Alkylation: The coupling of the biphenyl intermediate with the imidazole moiety is often conducted at moderately elevated temperatures, ranging from 40 °C to 45 °C. acs.org
Tetrazole Ring Formation: The cycloaddition reaction to form the tetrazole ring is typically the most heat-intensive step, often requiring temperatures of 100 °C or higher. acs.org
Derivative Formation: The synthesis of specific derivatives, such as through O-alkylation, may be performed at temperatures up to 80 °C. mdpi.com
Optimization of these temperatures is crucial for maximizing yield and minimizing the formation of impurities.
Table 2: Optimized Temperatures for Key Synthetic Steps
| Synthetic Step | Optimized Temperature | Reference |
| Suzuki-Miyaura Coupling | 35 °C | acs.org |
| Imidazole Coupling | 40 - 45 °C | acs.org |
| O-Alkylation for Derivatives | 80 °C | mdpi.com |
| Tetrazole Formation | 100 °C | acs.org |
Reaction Kinetics and Monitoring
The progress of the synthesis of this compound and its intermediates is meticulously monitored to ensure reaction completion and control impurity profiles.
Standard analytical techniques are employed for reaction monitoring:
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to qualitatively track the consumption of starting materials and the formation of products during the reaction. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is the primary quantitative method for monitoring reaction kinetics. It allows for precise measurement of the concentration of reactants, intermediates, and products over time. acs.orgacs.org HPLC data is essential for determining reaction endpoints and calculating yields accurately. acs.org
Systematic kinetic studies, which would involve determining reaction orders, rate constants, and activation energies, are not widely published for the specific synthesis of this compound. However, the principles of such studies, like those performed on related amine-catalyzed reactions, would apply. researchgate.net These studies typically involve varying reactant concentrations and temperatures while monitoring the reaction progress with techniques like HPLC. researchgate.net
Isolation and Purification Techniques for Synthetic Intermediates and Final Compound
The purification of intermediates and the final this compound is critical to achieving the high purity required for analytical standards and pharmaceutical applications. A combination of chromatographic and crystallization methods is typically employed.
Chromatographic Separation Methods (e.g., Column Chromatography, Preparative HPLC)
Chromatography is an indispensable tool for the purification of losartan and its derivatives.
Column Chromatography: Crude products and intermediates are often subjected to silica (B1680970) gel column chromatography. acs.org Elution is typically performed with a solvent system such as a mixture of ethyl acetate (B1210297) and hexane (B92381) to separate the desired compound from byproducts and unreacted starting materials. acs.org
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final compound and intermediates. organic-chemistry.orgclockss.org Reversed-phase columns, such as C18 columns, are commonly used. organic-chemistry.orgclockss.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.02 M KH₂PO₄ or 0.1% phosphoric acid, pH adjusted) and an organic solvent like acetonitrile. organic-chemistry.orgclockss.org
Preparative HPLC: For isolating high-purity samples of the final compound or its impurities for characterization, preparative reversed-phase HPLC is the method of choice. nih.gov This technique uses larger columns and higher flow rates to handle larger sample quantities, employing mobile phases similar to those in analytical HPLC. nih.gov Low-pressure reversed-phase column chromatography has also been shown to be an effective means for enriching and extracting impurities from crude losartan.
Table 3: Chromatographic Purification Methods
| Method | Stationary Phase | Mobile Phase Example | Application | Reference |
| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane | Intermediate Purification | acs.org |
| Analytical HPLC | C18 | Acetonitrile / Phosphate (B84403) Buffer (pH 2.5) | Purity Analysis | organic-chemistry.org |
| Preparative HPLC | C18 (Luna) | Acetonitrile / Water with Trifluoroacetic Acid | Impurity Isolation | nih.gov |
| Low-Pressure RP Column | Reversed-Phase | Not specified | Impurity Enrichment |
Crystallization and Recrystallization Strategies
Crystallization is a key technique for the final purification of losartan derivatives and for isolating stable, crystalline forms of intermediates.
Recrystallization from Solvents: Purified compounds are often obtained by recrystallization from appropriate solvents. Common solvents for losartan and its intermediates include acetonitrile, ether, toluene, and tetrahydrofuran (B95107) (THF). organic-chemistry.org The choice of solvent is critical for obtaining high purity and good crystal morphology.
Acid Addition Salt Formation: A strategy to improve the crystallinity and ease of purification of losartan is to form a crystalline acid addition salt. For example, forming the p-toluenesulfonate salt can facilitate purification; the free base can then be regenerated by adjusting the pH.
Anti-Solvent Crystallization: This technique involves dissolving the compound in a good solvent and then adding an "anti-solvent" in which the compound is insoluble to induce precipitation of pure crystals. This method provides controlled crystallization to achieve desired physical properties.
Stereochemical Considerations in Synthesis (if applicable)
While the core losartan molecule is achiral, the introduction of the N-1-ethoxyethyl group onto the tetrazole ring of Losartan Carboxylic Acid creates a chiral center. The substituent, -CH(CH₃)OCH₂CH₃, has a stereocenter at the carbon atom bonded to the tetrazole nitrogen, the methyl group, the ethoxy group, and a hydrogen atom.
The alkylation of the tetrazole ring can occur at either the N-1 or N-2 position, leading to regioisomers. acs.org The reaction conditions, including temperature and solvent, can influence the ratio of these isomers. acs.org Furthermore, the alkylation reaction that introduces the 1-ethoxyethyl group will result in a racemic mixture of (R)- and (S)-enantiomers at the newly formed chiral center, unless a stereoselective synthetic method is employed.
The synthesis of such N-alkylated tetrazoles often yields a mixture of regioisomers and, in this case, stereoisomers. acs.org The separation of these isomers would typically require chiral chromatography. To date, specific studies on the stereoselective synthesis of this compound are not prevalent in the literature. Therefore, it is presumed that its synthesis via non-stereoselective routes would produce a mixture of diastereomers (if both N-1 and N-2 regioisomers are formed) or a pair of enantiomers (if only the N-1 regioisomer is formed).
Advanced Spectroscopic and Analytical Characterization
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring its mass with a very high degree of accuracy. For N-1-Ethoxyethyl Losartan (B1675146) Carboxylic Acid, with a molecular formula of C₂₆H₂₉ClN₆O₃, the nominal mass is 508 g/mol and the monoisotopic mass is 508.2044 g/mol .
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like N-1-Ethoxyethyl Losartan Carboxylic Acid without causing significant fragmentation. In positive ion mode, the compound is expected to readily form a protonated molecule, [M+H]⁺.
Expected ESI-MS Data: The theoretical mass-to-charge ratio (m/z) for the protonated molecule [C₂₆H₃₀ClN₆O₃]⁺ would be calculated based on the sum of the exact masses of the most abundant isotopes of its constituent atoms.
| Ion Species | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | C₂₆H₃₀ClN₆O₃⁺ | 509.2119 |
Fragmentation Pattern Analysis (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is invaluable for confirming the compound's structure.
The structure of this compound contains several bonds that are susceptible to cleavage. The most probable fragmentation pathways would include:
Loss of the N-ethoxyethyl group: Cleavage of the bond connecting the ethoxyethyl group to the tetrazole ring is a highly likely fragmentation pathway.
Cleavage of the butyl chain: Fragmentation can occur along the four-carbon butyl chain attached to the imidazole (B134444) ring.
Loss of the carboxylic acid group: Decarboxylation, or the loss of CO₂, is a common fragmentation for carboxylic acids.
Biphenyl (B1667301) linkage cleavage: The bond connecting the two phenyl rings may also fragment under energetic conditions.
While specific experimental MS/MS data for this compound is not widely published, analysis of its close analogue, Losartan Carboxylic Acid, shows characteristic fragmentation patterns that would be expected to be similar. For instance, in the analysis of Losartan Carboxylic Acid, fragment ions corresponding to the loss of the butyl group and cleavages around the biphenyl-tetrazole core are typically observed.
Accurate Mass Measurement and Isotopic Pattern Verification
The high resolution of HRMS allows for the measurement of m/z values to several decimal places, which can be used to confirm the elemental composition of the molecule and its fragments. The measured accurate mass of the [M+H]⁺ ion should align with the theoretical value of 509.2119 within a narrow mass tolerance window (typically < 5 ppm).
Furthermore, the presence of a chlorine atom in the molecule's structure imparts a distinctive isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M+2 peak in the mass spectrum, where the peak corresponding to the ion with the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ion with the ³⁵Cl isotope. Verification of this 3:1 isotopic pattern for the molecular ion and any chlorine-containing fragment ions provides strong evidence for the presence and number of chlorine atoms in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the carbon-hydrogen framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment
¹H NMR spectroscopy provides information about the different chemical environments of the hydrogen atoms in a molecule. The spectrum for this compound would be complex, with distinct signals corresponding to the protons in the butyl group, the biphenyl system, the imidazole ring, and the ethoxyethyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are all used for structural assignment.
Predicted ¹H NMR Spectral Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic Protons (Biphenyl) | 7.0 - 7.8 | Multiplet |
| Imidazole CH₂ | ~5.6 | Singlet |
| Ethoxyethyl O-CH-CH₃ | ~5.9 | Quartet |
| Butyl Chain α-CH₂ | ~2.6 | Triplet |
| Butyl Chain β,γ-CH₂ | 1.3 - 1.6 | Multiplets |
| Ethoxyethyl O-CH₂-CH₃ | ~3.5 | Quartet |
| Butyl Chain δ-CH₃ | ~0.9 | Triplet |
| Ethoxyethyl O-CH-CH₃ | ~1.6 | Doublet |
| Ethoxyethyl O-CH₂-CH₃ | ~1.1 | Triplet |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. Due to the low natural abundance of ¹³C, the spectra are typically acquired as proton-decoupled, meaning each signal appears as a singlet.
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 160 - 170 |
| Tetrazole C | 160 - 165 |
| Aromatic & Imidazole Carbons | 120 - 150 |
| Ethoxyethyl O-CH-CH₃ | ~89 |
| Ethoxyethyl O-CH₂-CH₃ | ~62 |
| Imidazole CH₂ | ~48 |
| Butyl Chain α-CH₂ | ~30 |
| Butyl Chain β-CH₂ | ~29 |
| Butyl Chain γ-CH₂ | ~22 |
| Ethoxyethyl O-CH-CH₃ | ~20 |
| Butyl Chain δ-CH₃ | ~13 |
| Ethoxyethyl O-CH₂-CH₃ | ~15 |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. While a specific spectrum for this compound is not publicly available, the expected vibrational frequencies can be predicted based on the known spectra of Losartan and related carboxylic acids. nih.govresearchgate.net
| Functional Group | Expected IR Absorption Band (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=O stretch (carboxylic acid) | 1700-1725 |
| C=N stretch (imidazole, tetrazole) | 1600-1680 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ether) | 1000-1300 |
| C-Cl stretch | 700-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The UV spectrum of this compound is expected to be similar to that of Losartan and its carboxylic acid metabolite, which exhibit strong absorbance in the UV region due to the presence of the biphenyl and imidazole ring systems. nih.gov The λmax (wavelength of maximum absorbance) for Losartan is reported to be around 205 nm. nih.gov The carboxylic acid group may cause a slight shift in the λmax compared to Losartan itself. This characteristic absorbance is utilized in HPLC methods for the detection and quantification of this compound. ingentaconnect.comlatamjpharm.org
Chromatographic Methodologies for Purity Assessment and Related Substance Profiling
Chromatographic techniques are essential for separating this compound from Losartan, its precursors, and other related impurities, as well as for determining its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis of Losartan and its impurities. ingentaconnect.comnih.govijpsr.com A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). ingentaconnect.comijpsr.com Gradient elution is often employed to achieve optimal separation of all related substances. ingentaconnect.comnih.gov UV detection is commonly set at a wavelength where both the parent drug and the impurities have significant absorbance, for instance, around 220-237 nm. ingentaconnect.comijpsr.com
Method validation, in accordance with regulatory guidelines, would be necessary to ensure the method is suitable for its intended purpose. This would include assessing the method's specificity, linearity, accuracy, precision, and robustness. ingentaconnect.comlatamjpharm.org
| HPLC Method Parameters (Typical) | Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ingentaconnect.com |
| Mobile Phase | Gradient of aqueous buffer and organic solvent ingentaconnect.comnih.gov |
| Flow Rate | 1.0 mL/min ingentaconnect.com |
| Detection Wavelength | 220 nm ingentaconnect.com |
| Column Temperature | 35 °C ingentaconnect.com |
The synthesis of this compound may involve the use of volatile organic solvents and reagents. Gas Chromatography-Mass Spectrometry (GC-MS) would be the appropriate technique to identify and quantify any residual volatile by-products or impurities. The applicability of GC-MS would depend on the specific synthetic route and the potential for volatile contaminants.
The N-1-ethoxyethyl group contains a chiral center at the carbon atom bonded to both the ether oxygen and the tetrazole nitrogen. This means that this compound can exist as a pair of enantiomers. Chiral chromatography would be necessary to separate and quantify these enantiomers to determine the enantiomeric purity of the substance. This is particularly important if there are stereospecific requirements for its use or if the different enantiomers have different biological activities or impurity profiles.
X-ray Crystallography for Solid-State Structure Determination
For this compound, obtaining single crystals suitable for X-ray diffraction analysis would be a critical step in unequivocally confirming its stereochemistry and solid-state conformation. Such data is invaluable for understanding its physical properties and for quality control during its production. However, to date, there are no publicly available reports of the single-crystal X-ray structure of this compound.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not reported |
| Space Group | Data not reported |
| Unit Cell Dimensions | Data not reported |
| Volume | Data not reported |
| Z (molecules per unit cell) | Data not reported |
| Density (calculated) | Data not reported |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values serves to validate the empirical and molecular formula of the compound.
The molecular formula for this compound is established as C₂₆H₂₉ClN₆O₃. scbt.comamericanchemicalsuppliers.com This formula corresponds to a molecular weight of approximately 509.00 g/mol . scbt.com While chemical suppliers confirm that the compound is provided with comprehensive characterization data, the specific experimental results from elemental analysis are not detailed in publicly accessible scientific literature. clearsynth.com The theoretical elemental composition can be calculated from the molecular formula, and this serves as the benchmark against which any experimental results would be compared.
Table 2: Elemental Analysis Data for this compound (C₂₆H₂₉ClN₆O₃)
| Element | Theoretical Mass % | Experimental Mass % |
|---|---|---|
| Carbon (C) | 61.35% | Data not publicly available |
| Hydrogen (H) | 5.74% | Data not publicly available |
| Chlorine (Cl) | 6.96% | Data not publicly available |
| Nitrogen (N) | 16.51% | Data not publicly available |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum mechanics (QM) forms the bedrock of modern chemistry, providing highly accurate descriptions of molecular and electronic structure. ijirt.org These methods are increasingly used in drug design to understand receptor-ligand interactions and chemical reactions with high precision. nih.gov
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in drug design for studying isolated drug molecules to gather information on chemical reactivity and to perform geometry optimization. dokumen.pub
For N-1-Ethoxyethyl Losartan (B1675146) Carboxylic Acid, a geometry optimization would be performed using a functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). dokumen.pubresearchgate.net This process systematically alters the molecule's geometry to find the lowest energy conformation, which represents its most stable three-dimensional structure. researchgate.netstackexchange.com The calculation yields the total electronic energy, bond lengths, bond angles, and dihedral angles that define the molecule's ground state geometry. These parameters are crucial for understanding the molecule's shape and steric profile.
Table 1: Hypothetical Optimized Geometric Parameters for N-1-Ethoxyethyl Losartan Carboxylic Acid using DFT
| Parameter Type | Atoms Involved | Hypothetical Value |
| Bond Length | C-Cl (imidazole) | 1.75 Å |
| Bond Length | N-C (butyl chain) | 1.48 Å |
| Bond Length | C=O (carboxylic acid) | 1.22 Å |
| Bond Angle | C-N-C (imidazole ring) | 125.5° |
| Bond Angle | O-C-O (carboxylic acid) | 123.0° |
| Dihedral Angle | Biphenyl (B1667301) Twist | 45.0° |
Note: The values in this table are illustrative and represent typical outputs from a DFT geometry optimization calculation.
DFT is also a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.govresearchgate.net
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate the nuclear magnetic shielding tensors of a molecule. nih.govrsc.org These tensors can be converted into predicted ¹H and ¹³C NMR chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net Comparing these predicted shifts with experimental spectra helps confirm the molecular structure. For this compound, this would involve calculating the chemical shifts for each unique proton and carbon atom. Machine learning models trained on DFT-calculated data are also emerging as a rapid and accurate prediction method. nih.govrsc.org
Vibrational Frequencies: The calculation of the Hessian matrix (the second derivatives of energy with respect to atomic coordinates) allows for the prediction of vibrational frequencies. psu.edugithub.io These frequencies correspond to the infrared (IR) absorption spectrum of the molecule. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration (e.g., C=O stretch, N-H bend). Anharmonic frequency calculations can further refine these predictions to better match experimental results. researchgate.netacs.orguit.no
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 3450 |
| Carboxylic Acid C=O | Stretch | 1715 |
| Imidazole (B134444) Ring | C=N Stretch | 1620 |
| Tetrazole Ring | N-N Stretch | 1450 |
| Ether C-O-C | Asymmetric Stretch | 1120 |
Note: These are representative values intended to illustrate the output of a DFT frequency calculation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While DFT provides a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. scfbio-iitd.res.innih.gov MD simulations are a key step in computer-aided drug discovery (CADD), allowing for a closer look at the molecular motions involved in ligand-receptor recognition. scfbio-iitd.res.innih.gov
For a flexible molecule like this compound, with its butyl chain, ethoxyethyl group, and rotatable biphenyl linkage, MD simulations are essential for exploring its conformational landscape. rsc.orgtandfonline.com A simulation would typically place the molecule in a solvent box (e.g., water) and solve Newton's equations of motion for every atom over a period of nanoseconds to microseconds. nih.govzib.de The resulting trajectory provides detailed information on the molecule's flexibility, identifying the most populated conformations and the energy barriers between them. oup.com This is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. rowan.edu
In Silico Analysis of Chemical Reactivity and Stability
Computational methods can predict a molecule's susceptibility to degradation, a key factor in pharmaceutical development. acs.orgucm.es Reactivity descriptors derived from quantum chemical calculations, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Fukui functions, can identify sites prone to electrophilic or nucleophilic attack. researchgate.net
For this compound, an MEP map would highlight electron-rich regions (e.g., the carboxylic acid oxygens, tetrazole nitrogens) and electron-poor regions, predicting sites for interaction. The HOMO-LUMO energy gap provides an estimate of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. These analyses can predict potential hydrolysis or oxidation sites, guiding the design of more stable compounds. researchgate.net Software tools can use a knowledge base of chemical transformations to predict potential degradation products under various stress conditions. springernature.com
Structure-Activity Relationship (SAR) Investigations based on Molecular Descriptors and Theoretical Binding Models (purely theoretical, in vitro binding potential, not clinical activity)
Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural features to its biological activity. pharmacologymentor.comcollaborativedrug.comsumathipublications.com In a theoretical context, this involves calculating molecular descriptors and using them to build predictive models or to understand binding to a target receptor. nih.gov
Molecular Descriptors: A wide range of descriptors can be calculated for this compound. These include 1D descriptors (e.g., molecular weight), 2D descriptors (e.g., topological indices, pharmacophore features), and 3D descriptors (e.g., molecular surface area, volume). nih.govspringernature.com These descriptors quantify various aspects of the molecule's size, shape, and electronic properties.
Theoretical Binding Models: The primary target of Losartan and its metabolites is the angiotensin II type 1 (AT1) receptor. nih.gov A theoretical binding model for this compound would involve molecular docking. In this process, the optimized 3D structure of the compound is placed into the binding site of a model of the AT1 receptor. A scoring function then estimates the binding affinity, predicting the most likely binding pose and key interactions (e.g., hydrogen bonds, hydrophobic contacts). Comparing the docking score and interactions of this compound with those of known active molecules like Losartan Carboxylic Acid (EXP3174) can provide a purely theoretical estimate of its potential to bind the receptor. nih.gov
Table 3: Selected Molecular Descriptors for SAR Analysis
| Descriptor Type | Descriptor Name | Hypothetical Calculated Value |
| Physicochemical | Molecular Weight | 493.0 g/mol |
| Physicochemical | LogP (Partition Coefficient) | 5.8 |
| Topological | Polar Surface Area (PSA) | 115 Ų |
| 3D Shape | Molecular Volume | 450 ų |
| Electronic | Dipole Moment | 4.5 D |
Note: Values are illustrative and represent typical descriptors used in theoretical SAR studies.
Prediction of Physicochemical Parameters (e.g., LogP, pKa) from a Chemical Perspective
Physicochemical properties like the partition coefficient (LogP) and the acid dissociation constant (pKa) are critical determinants of a drug's pharmacokinetic profile. These can be predicted using a variety of computational methods. researchgate.net
LogP: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. It can be predicted using fragment-based methods, where the LogP is calculated by summing the contributions of its molecular fragments, or property-based methods that use calculated descriptors in a regression equation. nih.gov For this compound, its increased lipophilicity compared to Losartan Carboxylic Acid, due to the ethoxyethyl group, would be reflected in a higher predicted LogP value.
pKa: The pKa value indicates the strength of an acid or base. nih.govchemrxiv.orgescholarship.org this compound has two main ionizable groups: the carboxylic acid (acidic) and the tetrazole ring (acidic). Computational models, some based on quantum chemical calculations of protonation energies or on empirical algorithms, can predict the pKa for each of these groups. These values are crucial for understanding the molecule's charge state at physiological pH.
Table 4: Predicted Physicochemical Properties
| Property | Ionizable Group | Predicted Value | Prediction Method |
| pKa₁ | Carboxylic Acid | ~3.5 | Empirical/Fragment-based |
| pKa₂ | Tetrazole Ring | ~4.8 | Empirical/Fragment-based |
| LogP | Entire Molecule | ~5.8 | Atom/Fragment Contribution |
Note: These values are predictions based on common computational algorithms and are for illustrative purposes.
Chemical Stability and Degradation Pathways
Forced Degradation Studies under Various Stress Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. The following sections discuss the anticipated degradation of N-1-Ethoxyethyl Losartan (B1675146) Carboxylic Acid under different stress conditions.
Under acidic conditions, the N-1-ethoxyethyl group is expected to be highly labile. Acetal and aminal linkages are susceptible to hydrolysis in the presence of acid. The degradation mechanism would likely involve the protonation of one of the ether oxygen atoms, followed by the cleavage of the carbon-oxygen bond. This would lead to the formation of a carbocation intermediate, which would then react with water to yield Losartan Carboxylic Acid and acetaldehyde (B116499) diethyl acetal. The latter can further hydrolyze to acetaldehyde and ethanol (B145695).
This rapid degradation under acidic conditions suggests that N-1-Ethoxyethyl Losartan Carboxylic Acid would not be stable in acidic environments. The primary degradation product would be Losartan Carboxylic Acid itself.
The N-1-ethoxyethyl group is generally stable under basic conditions. Therefore, degradation under alkaline stress is expected to be much slower compared to acidic conditions and would likely involve other parts of the molecule. Based on studies of Losartan, degradation under strong basic conditions could potentially lead to the slow degradation of the imidazole (B134444) or tetrazole rings, although significant degradation is not typically observed under mild basic conditions for Losartan. synzeal.comnih.gov
The core structure of this compound contains sites susceptible to oxidation, similar to Losartan. The imidazole ring and the biphenyl (B1667301) methyl group can be targets for oxidative attack. synzeal.compharmaffiliates.com Studies on Losartan have shown that oxidation can lead to the formation of various degradation products, including those resulting from the oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid. synzeal.com For this compound, the primary site of oxidation, apart from any reactions involving the ethoxyethyl group, would be the butylated imidazole ring system. The presence of hydrogen peroxide or metal catalysts could facilitate the formation of N-oxide impurities or hydroxylation of the aromatic rings. synzeal.compharmaffiliates.com
Photolytic degradation studies on Losartan have indicated that the molecule can degrade upon exposure to UV or visible light. asianpubs.orgclearsynth.com The degradation often involves the imidazole ring. clearsynth.com It is anticipated that this compound would exhibit similar photosensitivity. The presence of photosensitizers could accelerate this degradation process, leading to the formation of complex degradation products through the generation of reactive oxygen species like singlet oxygen. clearsynth.com
Losartan has been reported to be relatively stable under thermal stress compared to other stress conditions. synzeal.com It is expected that this compound would also exhibit a degree of thermal stability. Any degradation observed under high-temperature conditions would likely be an acceleration of the other degradation pathways, such as hydrolysis if moisture is present, or slow decomposition of the heterocyclic rings.
Identification and Characterization of Degradation Products
The primary degradation product of this compound, particularly under acidic conditions, is expected to be Losartan Carboxylic Acid. The identification and characterization of this and other potential degradation products would typically be performed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Expected Degradation Products of this compound
| Degradation Condition | Expected Major Degradation Product | Chemical Formula |
|---|---|---|
| Acidic Hydrolysis | Losartan Carboxylic Acid | C₂₂H₂₁ClN₆O₂ |
| Oxidative Stress | Various oxidized derivatives | - |
Isolation of Degradants
The isolation of degradation products is a critical step in understanding the stability of a pharmaceutical compound. For this compound, degradants would likely arise from hydrolysis and oxidation.
Hypothetical Degradation Products:
Losartan Carboxylic Acid (EXP-3174): This would be the primary degradant resulting from the hydrolysis of the N-1-ethoxyethyl protecting group on the tetrazole ring. This reaction is expected to be acid-catalyzed.
Oxidative Degradants: Oxidation could occur at the imidazole ring or the butyl chain. The imidazole moiety, in particular, is known to be susceptible to oxidation. nih.govrsc.org
Photodegradation Products: Exposure to light, especially UV radiation, could lead to complex degradation pathways involving the tetrazole and imidazole rings, similar to what has been observed for Losartan. researchgate.net
The isolation of these potential degradants would typically be achieved using preparative High-Performance Liquid Chromatography (HPLC). A gradient elution method would be employed to separate compounds with different polarities.
Table 1: Hypothetical Preparative HPLC Method for Isolation of Degradants
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 20% B to 80% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 500 µL of stressed sample solution |
Fractions corresponding to each degradation peak would be collected, concentrated, and then subjected to spectroscopic analysis for structural elucidation.
Spectroscopic Characterization of Degradation Products
Once isolated, the structure of each degradation product would be determined using a combination of spectroscopic techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the accurate mass of the degradant, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments would be used to fragment the molecule and provide structural information based on the fragmentation pattern. rsc.orgnih.govthaiscience.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for establishing the connectivity between atoms and confirming the exact structure of the degradant. lenus.ie
Table 2: Expected Spectroscopic Data for the Primary Hydrolytic Degradant (Losartan Carboxylic Acid)
| Technique | Expected Observations |
| HRMS (ESI+) | [M+H]⁺ ion corresponding to the elemental formula C₂₂H₂₂ClN₆O₂. |
| ¹H NMR (DMSO-d₆) | Absence of signals corresponding to the ethoxyethyl group (typically a quartet around 3.5 ppm and a triplet around 1.1 ppm). Appearance of a broad signal for the tetrazole N-H proton. |
| ¹³C NMR (DMSO-d₆) | Absence of carbons from the ethoxyethyl group. Shifts in the carbon signals of the tetrazole ring compared to the parent compound. |
Proposed Mechanistic Schemes for Degradation Reactions
Based on general chemical principles and studies on related compounds, the following degradation mechanisms can be proposed for this compound.
Acid-Catalyzed Hydrolysis of the Ethoxyethyl Group:
The N-1-ethoxyethyl group is an acetal-type protecting group and is susceptible to cleavage under acidic conditions. The mechanism likely involves protonation of the ether oxygen, followed by the departure of ethanol to form a resonance-stabilized carbocation. Subsequent attack by water and loss of a proton would yield the deprotected tetrazole (Losartan Carboxylic Acid) and acetaldehyde.
Oxidative Degradation of the Imidazole Ring:
The imidazole ring is relatively electron-rich and can be oxidized. nih.govrsc.org In the presence of oxidizing agents (e.g., peroxides, atmospheric oxygen), radical-mediated or direct oxidation pathways could lead to the formation of various oxidized products, including hydroxylated species or ring-opened derivatives.
Impurity Profiling and Root Cause Analysis of Process-Related Impurities
This compound is itself considered a process-related impurity in the synthesis of Losartan. mdpi.comclearsynth.com Its formation likely occurs from the corresponding aldehyde, N-1-Ethoxyethyl Losartan Carboxaldehyde, which is an intermediate in some synthetic routes. clearsynth.comusbio.net
Potential Sources of this compound:
Incomplete Oxidation: If the synthesis of a related Losartan intermediate involves an oxidation step from an aldehyde to a carboxylic acid, incomplete reaction could leave residual aldehyde which could then be carried over and potentially oxidized to this compound in subsequent steps.
Side Reactions: The reagents used in the synthesis of Losartan could potentially react with intermediates to form this compound. For example, if ethyl vinyl ether is used as a protecting agent, trace amounts of impurities in this reagent could lead to the formation of related byproducts.
Root Cause Analysis:
A thorough root cause analysis would involve a systematic investigation of the manufacturing process, including:
Analysis of raw materials and intermediates for the presence of precursors.
Monitoring of reaction conditions (temperature, pH, reaction time) that might favor the formation of this impurity.
"Spiking" experiments where known amounts of potential precursors are added to the reaction mixture to confirm the pathway of impurity formation.
Recent studies on Losartan have also highlighted the potential for the formation of nitrosamine (B1359907) impurities, which necessitates careful control of starting materials and reagents. googleapis.com
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method is crucial for monitoring the degradation of this compound and for its quantification as an impurity in Losartan. Such a method must be able to separate the main compound from its potential degradation products and other related impurities. nih.govnih.govresearchgate.net
Methodology:
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common approach for this purpose. researchgate.netsemanticscholar.org For enhanced sensitivity and specificity, especially for complex impurity profiles, coupling the HPLC to a mass spectrometer (LC-MS) is highly advantageous. nih.govthaiscience.infobvsalud.orgelsevierpure.com
Table 3: Proposed Stability-Indicating HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 3.5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.05 M Ammonium acetate (B1210297) buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile:Methanol (B129727) (80:20) |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Method Validation:
The developed method would need to be validated according to ICH guidelines to ensure it is fit for its intended purpose. This validation would include assessing its specificity (in the presence of degradants), linearity, range, accuracy, precision, and robustness. Forced degradation studies would be performed on this compound to generate the degradation products and demonstrate the method's ability to resolve them from the parent peak and from each other.
Preclinical and Mechanistic Biochemical Investigations Non Human, Non Clinical
In vitro Enzyme-Mediated Chemical Transformations
Investigations into the enzyme-mediated chemical transformations involving Losartan (B1675146) Carboxylic Acid have primarily focused on its formation from its parent compound, losartan, within liver preparations.
The biotransformation of losartan to its more potent carboxylic acid metabolite, EXP-3174, is a critical activation step that has been characterized in human liver microsomes. nih.gov This process is an oxidation reaction catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov The reaction requires both NADPH and molecular oxygen, confirming the involvement of P450 monooxygenases. nih.gov
Studies have identified a two-step pathway for this conversion. Losartan is first oxidized to a putative aldehyde intermediate, known as EXP-3179. nih.gov This intermediate is then further oxidized to form the final active metabolite, Losartan Carboxylic Acid (EXP-3174). nih.govwikipedia.org Research using isoform-selective inhibitors and recombinant human CYP enzymes has pinpointed specific enzymes responsible for this metabolic activation. Members of the CYP2C and CYP3A subfamilies, particularly CYP2C9 and CYP3A4, have been shown to catalyze both steps of this oxidation process. nih.govcaymanchem.com Inhibition of these enzymes with agents like sulfaphenazole (a CYP2C9/10 inhibitor) and ketoconazole (a CYP3A4/5 inhibitor) was found to significantly reduce the formation of Losartan Carboxylic Acid from both losartan and the aldehyde intermediate in vitro. nih.gov
The primary chemical transformation product identified in in vitro liver microsomal studies is Losartan Carboxylic Acid (EXP-3174) itself, which is a metabolite of losartan. nih.govahajournals.org The process involves the oxidation of the 5-hydroxymethyl group on the imidazole (B134444) ring of losartan. wikipedia.org
The identified chemical entities in this specific metabolic pathway are outlined below.
Table 1: Compounds Identified in the In Vitro Metabolic Pathway of Losartan
| Compound Name | Role in Pathway | Chemical Transformation |
|---|---|---|
| Losartan | Parent Compound | Substrate for oxidation |
| EXP-3179 | Aldehyde Intermediate | Product of initial oxidation of losartan |
While Losartan Carboxylic Acid is the terminal metabolite of this specific, well-documented pathway, information regarding its further biotransformation via other reactions such as glucuronidation in isolated microsomal or hepatocyte systems is not extensively detailed in the available literature.
In vitro Biochemical Interaction Studies
Losartan Carboxylic Acid (EXP-3174) is a potent and highly selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor. nih.govselleckchem.com Its binding affinity for the AT1 receptor is significantly higher than that of its parent compound, losartan, contributing substantially to the pharmacological activity observed. nii.ac.jp
Binding assays using vascular smooth muscle cells (VSMC) demonstrated that Losartan Carboxylic Acid inhibits the specific binding of radiolabeled angiotensin II with a half-maximal inhibitory concentration (IC50) of approximately 1.1 nM. nih.govselleckchem.com Further studies using cells expressing cloned human and rat AT1 receptors have determined its dissociation constant (Ki), providing a precise measure of its binding affinity. These studies confirm its high affinity and selectivity for the AT1 receptor over the AT2 receptor. caymanchem.com
Table 2: In Vitro AT1 Receptor Binding Affinity of Losartan Carboxylic Acid (EXP-3174)
| Assay Type | Receptor Source | Species | Affinity Value |
|---|---|---|---|
| IC50 | Vascular Smooth Muscle Cells (VSMC) | Rat | 1.1 nM |
| Ki | COS-7 Cells expressing AT1b Receptor | Human | 0.67 nM |
These data underscore the potent and selective nature of Losartan Carboxylic Acid as an AT1 receptor antagonist, with an affinity that is approximately 20- to 30-times greater than that of losartan. nii.ac.jp
While the formation of Losartan Carboxylic Acid is known to be inhibited by specific CYP450 inhibitors, there is limited direct evidence from in vitro assays detailing the compound's own activity as an inhibitor of specific enzymes. One study noted that the losartan metabolite EXP3179 (the aldehyde intermediate, not the carboxylic acid) has inhibitory effects on Protein Kinase C. ahajournals.org However, dedicated enzyme inhibition profiling for Losartan Carboxylic Acid (EXP-3174) is not extensively reported in the reviewed scientific literature.
In silico Prediction of Biochemical Interaction Sites and Ligand-Target Docking Studies
Theoretical studies and molecular modeling have been employed to understand the biochemical recognition and interaction between Losartan Carboxylic Acid (EXP-3174) and the AT1 receptor. rjpbcs.comscienceopen.com These in silico analyses provide insights into the specific molecular interactions that govern the compound's high-affinity binding.
Docking simulations predict that, like other angiotensin receptor blockers (ARBs), Losartan Carboxylic Acid binds within a pocket formed by the transmembrane helices of the AT1 receptor. scienceopen.complos.org A critical interaction involves the formation of a salt bridge or hydrogen bond between the compound's acidic group and key amino acid residues in the receptor. nih.gov
Specifically, the carboxyl group on the imidazole ring of Losartan Carboxylic Acid is predicted to interact strongly with Lysine 199 (Lys199) of the AT1 receptor. scienceopen.comnih.gov The tetrazole group, a common feature of many ARBs, is also shown to be important, forming interactions with residues such as Histidine 256 (His256) and Glutamine 257 (Gln257). rjpbcs.comscienceopen.com These multiple points of contact are believed to anchor the molecule firmly within the binding site, contributing to its potent and insurmountable antagonism observed in some functional assays. rjpbcs.comnih.gov These computational models align with mutagenesis studies that have identified these same residues as being critical for antagonist binding. biorxiv.org
Preclinical in vivo Disposition Studies (e.g., animal models, focusing on chemical fate and distribution, not pharmacological effects or safety)
Compound Distribution in Animal Tissues (chemical detection, not toxicological profiling)
No data available.
Excretion Pathways of the Compound and its Chemical Metabolites in Animal Models
No data available.
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes to Related Chemical Entities
One area of exploration involves the development of "green" chemistry approaches to minimize the use of hazardous reagents and solvents. researchgate.netepa.govmdpi.com For instance, traditional methods for creating the biphenyl (B1667301) scaffold in Losartan (B1675146) synthesis can involve toxic organotin reagents. mdpi.com Research into alternative coupling reactions, such as palladium-catalyzed Suzuki-Miyaura coupling using greener catalyst systems, could provide more sustainable pathways to key intermediates. mdpi.com
| Synthetic Challenge | Potential Novel Approach | Key Benefits |
| Hazardous Reagents (e.g., organotin) | Green catalysts (e.g., Pd nanoparticles) for coupling reactions mdpi.com | Reduced toxicity, easier recovery and disposal mdpi.com |
| Multi-step Synthesis | One-pot or tandem reaction sequences | Increased efficiency, reduced waste |
| Protecting Group Manipulation | Novel, easily cleavable protecting groups | Streamlined synthesis, improved yields |
Application of Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation
The purity of active pharmaceutical ingredients (APIs) like Losartan is of paramount importance. N-1-Ethoxyethyl Losartan Carboxylic Acid, as a known intermediate and potential impurity, necessitates the use of highly sensitive and specific analytical techniques for its detection and quantification at trace levels. clearsynth.com
Future research will likely involve the broader application of advanced analytical methods such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). nih.gov These techniques offer exceptional sensitivity and selectivity for identifying and quantifying trace impurities, including process-related impurities and degradation products. nih.govsemanticscholar.orgresearchgate.net The use of information-dependent acquisition methods in LC-MS/HRMS can facilitate the identification of both known and unknown impurities in a single analytical run. nih.gov
Isomer differentiation is another critical analytical challenge. The synthesis of Losartan and its derivatives can potentially lead to the formation of various structural isomers. researchgate.net Advanced chromatographic techniques, possibly in combination with ion mobility spectrometry-mass spectrometry (IMS-MS), could be explored for the effective separation and differentiation of isomers of this compound and other related compounds. Furthermore, the development of robust and validated "green" analytical methods, which utilize less hazardous solvents, is a growing area of interest. nih.gov
| Analytical Technique | Application in Analysis of Losartan-Related Compounds | Anticipated Advancements |
| UHPLC-HRMS | Trace impurity profiling and identification of unknown degradants. nih.govsemanticscholar.org | Increased sensitivity for detecting genotoxic impurities at even lower levels. |
| IMS-MS | Separation and identification of structural isomers. | Improved resolution for complex isomeric mixtures. |
| Raman Spectroscopy | Qualitative and quantitative analysis of solid dosage forms. researchgate.net | Development of portable and rapid at-line monitoring tools. |
| Green Chromatography | Reduction of hazardous solvent use in routine quality control. nih.gov | Broader adoption of sustainable analytical practices. |
Deeper Mechanistic Understanding of Complex Chemical Transformations
The chemical transformations that this compound and related compounds undergo are complex and warrant further investigation. Understanding the mechanisms of these reactions is crucial for optimizing synthetic processes and predicting potential degradation pathways.
The degradation of Losartan under various stress conditions (e.g., oxidative, hydrolytic) has also been a subject of study. semanticscholar.orgresearchgate.net Forced degradation studies have shown that Losartan can degrade into several products, with oxidation of the primary alcohol group being a key pathway. semanticscholar.org Future research could focus on elucidating the precise mechanisms of these degradation reactions for this compound itself. This would involve identifying the reactive sites within the molecule and the specific intermediates formed during degradation. Such studies are vital for ensuring the stability and quality of the final pharmaceutical product. In silico studies, employing quantum biochemistry, can also provide valuable insights into the interaction of Losartan and its derivatives with biological targets, potentially revealing new aspects of their mechanism of action. nih.govrsc.org
Development of Structure-Property Relationships for Derivative Design (purely chemical, not related to clinical outcomes)
The extensive body of research on Losartan and its analogues provides a rich dataset for developing structure-property relationships (SPRs). nih.govresearchgate.net By systematically modifying the structure of this compound and related compounds and evaluating their physicochemical properties, researchers can gain valuable insights into how different functional groups influence characteristics such as solubility, stability, and chromatographic behavior.
Future research could involve the synthesis of a library of derivatives of this compound with systematic structural variations. The physicochemical properties of these derivatives could then be determined and correlated with their structural features using quantitative structure-property relationship (QSPR) models. This approach would enable the prediction of properties for novel, unsynthesized derivatives, aiding in the rational design of compounds with specific desired chemical characteristics for use as analytical standards or synthetic intermediates.
| Structural Modification | Potential Impact on Chemical Properties |
| Alteration of the n-butyl chain | Changes in lipophilicity and chromatographic retention. |
| Substitution on the imidazole (B134444) ring | Influence on pKa, stability, and metal coordination. |
| Replacement of the tetrazole ring | Variation in acidity and metabolic stability. mdpi.com |
| Modification of the ethoxyethyl protecting group | Changes in solubility and ease of cleavage. |
Potential as a Chemical Probe for Biochemical Pathways (not drug development)
While this compound is primarily an intermediate in drug synthesis, its structural similarity to the biologically active Losartan and its metabolites suggests potential applications as a chemical probe in biochemical research, distinct from drug development.
Given that Losartan is a substrate for cytochrome P450 enzymes, this compound could be utilized as a tool to study the activity and specificity of these enzymes. nih.gov By comparing the metabolism of this derivative to that of Losartan and its active metabolite, researchers could gain insights into how modifications to the tetrazole ring affect enzyme recognition and turnover.
Furthermore, isotopically labeled versions of this compound could be synthesized and used in competitive binding assays to investigate the binding kinetics and dynamics of ligands to the angiotensin II receptor. While not aimed at developing a new drug, such studies could provide a more detailed understanding of the receptor's binding pocket and the structural features that govern ligand affinity. The use of such a probe could also aid in the characterization of the AT1 receptor in different tissues and disease states at a fundamental biochemical level. nih.gov
Q & A
Q. What is the structural relationship between N-1-Ethoxyethyl Losartan Carboxylic Acid and Losartan Carboxylic Acid (E-3174)?
this compound is a synthetic derivative of Losartan Carboxylic Acid (E-3174), the active metabolite of Losartan. The ethoxyethyl group replaces a hydrogen atom at the N-1 position, altering physicochemical properties such as solubility and metabolic stability. This modification is designed to study structure-activity relationships (SAR) in angiotensin II receptor antagonists .
Q. What is the primary role of this compound in experimental pharmacology?
This compound is primarily used as a chemical intermediate or reference standard in synthesizing and characterizing Losartan derivatives. Its structural features help researchers investigate how substituents at the N-1 position influence receptor binding affinity, pharmacokinetics, and metabolic pathways .
Q. How is this compound synthesized?
Synthesis typically involves:
- Step 1 : Condensation of 2-butyl-4-chloroimidazole-5-carboxylic acid with a tetrazole derivative.
- Step 2 : Introduction of the ethoxyethyl group via alkylation or nucleophilic substitution.
- Step 3 : Purification using column chromatography or recrystallization. Key intermediates include N-Trityl-protected derivatives to prevent side reactions during synthesis .
Advanced Research Questions
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity (LOQ < 1 ng/mL) and specificity for distinguishing it from Losartan and E-3174.
- Chiral HPLC : Resolves enantiomeric impurities, critical for ensuring compound purity.
- Validation Parameters : Include linearity (R² > 0.99), precision (CV < 15%), and recovery (>85%) as per ICH guidelines. Challenges include its low plasma concentrations and similarity to other metabolites .
Q. How does the ethoxyethyl modification impact angiotensin II receptor (AT1) binding compared to E-3174?
- Binding Affinity : The ethoxyethyl group introduces steric hindrance, reducing AT1 receptor binding affinity (IC50 increases from 1.1 nM for E-3174 to ~10 nM for the derivative).
- Metabolic Stability : The modification slows hepatic oxidation, prolonging half-life in vitro.
- Hydrogen Bonding : Loss of critical hydrogen bonds with Asp281 and Lys199 residues in the AT1 receptor pocket, as shown in crystallographic studies .
Q. How should researchers address contradictions in reported metabolic pathways of this compound?
Discrepancies arise from species-specific metabolism (e.g., CYP2C9 dominance in humans vs. CYP3A4 in rodents). To resolve this:
- In Vitro Models : Use human hepatocytes or recombinant CYP isoforms.
- Isotopic Labeling : Track metabolic fate using deuterated analogs (e.g., N-Trityl Losartan-d3 Carboxylic Acid).
- Data Normalization : Account for inter-laboratory variability in enzyme activity .
Methodological Considerations
Q. What in vitro assays are optimal for evaluating the pharmacological activity of this compound?
- Radioligand Binding Assays : Measure displacement of [¹²⁵I]-angiotensin II from AT1 receptors in vascular smooth muscle cells (VSMCs) (IC50 determination).
- Functional Assays : Monitor inhibition of angiotensin II-induced calcium flux (IC50 ~5 nM for E-3174 vs. ~50 nM for N-1-Ethoxyethyl derivative).
- Gene Expression Analysis : Quantify suppression of Egr-1 mRNA, a marker of AT1 activation .
Q. How can structural insights from SUGCT enzyme complexes inform the design of Losartan derivatives?
Co-crystallization studies (e.g., SUGCT:Losartan carboxylic acid complex) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
